Copper;9,10-dioxidophenanthrene-2-sulfonate;hydron

Description

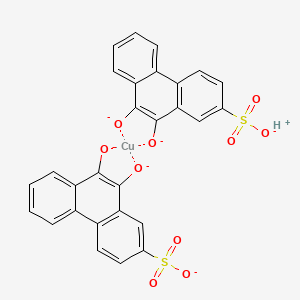

Copper;9,10-dioxidophenanthrene-2-sulfonate;hydron is a coordination compound comprising a copper(II) center bound to a 9,10-dioxidophenanthrene-2-sulfonate ligand and a hydron species (H⁺ or H₃O⁺). The ligand backbone, derived from phenanthrenequinone (9,10-phenanthrenequinone) functionalized with a sulfonate group at the 2-position, facilitates redox activity and stabilizes the copper ion in a square-planar or octahedral geometry. The "hydron" component likely acts as a counterion or a coordinated solvent molecule (e.g., water) .

Key structural features:

- Ligand: 9,10-dioxidophenanthrene-2-sulfonate provides π-conjugation and sulfonate (-SO₃⁻) groups for charge balance.

- Copper coordination: Cu²⁺ is typically coordinated by the sulfonate oxygen, quinone oxygen atoms, and possibly water/hydron .

- Redox activity: The quinone moiety enables electron-transfer processes, relevant to catalytic or biological applications .

Properties

Molecular Formula |

C28H15CuO10S2-5 |

|---|---|

Molecular Weight |

639.1 g/mol |

IUPAC Name |

copper;9,10-dioxidophenanthrene-2-sulfonate;hydron |

InChI |

InChI=1S/2C14H10O5S.Cu/c2*15-13-11-4-2-1-3-9(11)10-6-5-8(20(17,18)19)7-12(10)14(13)16;/h2*1-7,15-16H,(H,17,18,19);/p-5 |

InChI Key |

WKBPQSVWQAHEBX-UHFFFAOYSA-I |

Canonical SMILES |

[H+].C1=CC=C2C(=C1)C3=C(C=C(C=C3)S(=O)(=O)[O-])C(=C2[O-])[O-].C1=CC=C2C(=C1)C3=C(C=C(C=C3)S(=O)(=O)[O-])C(=C2[O-])[O-].[Cu] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper;9,10-dioxidophenanthrene-2-sulfonate;hydron typically involves the reaction of 9,10-dioxidophenanthrene-2-sulfonate with copper salts under controlled conditions. One common method includes the use of copper(II) sulfate and 9,10-dioxidophenanthrene-2-sulfonate in an aqueous medium, followed by the addition of a reducing agent to facilitate the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Copper;9,10-dioxidophenanthrene-2-sulfonate;hydron undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: Reduction reactions can convert the copper center to a lower oxidation state.

Substitution: Ligand exchange reactions can occur, where the sulfonate group is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) species. Substitution reactions can result in a variety of copper complexes with different ligands .

Scientific Research Applications

Copper;9,10-dioxidophenanthrene-2-sulfonate;hydron has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Copper;9,10-dioxidophenanthrene-2-sulfonate;hydron involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Analysis :

- Ligand electronic effects: The phenanthrenequinone-sulfonate ligand in the target compound offers stronger π-accepting properties compared to hydrazones or peptides, enhancing redox activity. This contrasts with sulfonyl-peptide ligands in , which prioritize steric control over electronic effects .

- Coordination environment : Unlike nitrate-coordinated complexes in , the hydron in the target compound may occupy axial positions in an octahedral geometry, similar to water-coordinated Cu(II) complexes .

- Biological relevance : Both the target compound and ’s [Cu(9dhx)] complexes exhibit superoxide dismutase (SOD)-like activity, suggesting utility in antioxidant applications .

2.2. Functional and Application-Based Comparisons

Key Findings :

- The sulfonate group in the target compound enhances water solubility, unlike the hydrophobic dibenzofuran-sulfonyl complexes .

- Redox potentials align with ligand electron-withdrawing effects: phenanthrenequinone-sulfonate > dibenzofuran-sulfonyl > 9-deazahypoxanthine .

2.3. Comparison with Phenanthrene Derivatives

The 9,10-dioxidophenanthrene backbone distinguishes the target compound from reduced analogs like 9,10-dihydrophenanthrene (), which lacks redox activity.

Biological Activity

Copper;9,10-dioxidophenanthrene-2-sulfonate;hydron is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a coordination complex formed by the interaction of copper ions with the phenanthrene derivative. Its molecular structure can be represented as follows:

- Molecular Formula : C14H10CuN2O4S

- Molecular Weight : 358.85 g/mol

- IUPAC Name : Copper(II) 9,10-dioxo-phenanthrene-2-sulfonate

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon interaction with biological systems. These ROS can induce oxidative stress, leading to cellular damage and apoptosis in cancer cells. The compound's mechanism of action involves:

- Inhibition of Enzymatic Activity : The complex has been shown to inhibit various enzymes involved in cell proliferation.

- Induction of Apoptosis : It triggers programmed cell death in cancer cells through oxidative stress pathways.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.

Antimicrobial Properties

Table 1 summarizes the antimicrobial activity of this compound against different bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Salmonella typhimurium | 32 µg/mL |

The data indicates that the compound is particularly effective against Pseudomonas aeruginosa, a common pathogen associated with infections.

Anticancer Activity

Table 2 presents findings from in vitro studies assessing the anticancer activity of this compound on various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

| HCT116 (Colon Cancer) | 22 |

These results demonstrate that the compound effectively inhibits cell growth across multiple cancer types, with HeLa cells being the most sensitive.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential as an alternative antimicrobial agent in clinical settings.

- Anticancer Research : Another investigation focused on the compound's effects on HeLa cells. The study found that treatment with this compound led to increased levels of ROS and subsequent apoptosis. Flow cytometry analysis confirmed a higher percentage of apoptotic cells compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.